molecular formula C15H24N4O2 B2996126 N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-14-5

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2996126
CAS No.: 2034440-14-5
M. Wt: 292.383
InChI Key: ALHAVVTWPRSLSX-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a morpholinopropyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-15(12-2-3-13-14(10-12)18-11-17-13)16-4-1-5-19-6-8-21-9-7-19/h11-12H,1-10H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHAVVTWPRSLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCCN3CCOCC3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the morpholinopropyl group: The benzimidazole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with potential changes in biological activity.

    Reduction: Formation of reduced derivatives, potentially altering the compound’s pharmacokinetic properties.

    Substitution: Formation of substituted derivatives with modified chemical and biological properties.

Scientific Research Applications

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit diverse biological activities.

    Morpholine derivatives: Compounds such as morpholine-4-carboxamide and 3-morpholinopropylamine have similar functional groups and are studied for their pharmacological properties.

Uniqueness

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to the combination of the benzimidazole core and the morpholinopropyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Biological Activity

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H20N4O
  • Molecular Weight : 284.35 g/mol
  • CAS Number : 898444-86-5

Research indicates that compounds similar to N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives are known to inhibit farnesyltransferase (FT), an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .
  • Molecular Chaperone Interaction : The compound may interact with heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability. Inhibition of HSP90 can lead to destabilization of oncogenic proteins .
  • Antitumor Activity : Some studies have demonstrated that related compounds can exhibit significant antitumor effects in vitro and in vivo by inducing apoptosis in cancer cells and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is influenced by its structural components. Key factors include:

  • Hydrophobic Substituents : The presence of hydrophobic groups at specific positions on the benzimidazole ring enhances the inhibitory potency against target enzymes.
  • Amide Linkage : The amide bond contributes to the binding affinity and specificity towards target proteins.

A comparative analysis of similar compounds shows that modifications in these areas can significantly alter their biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its analogs:

  • In Vitro Studies : Research has shown that certain derivatives can effectively inhibit FT activity with IC50 values in the nanomolar range. For example, one study reported an FT inhibitor with an IC50 value of 24 nM .
  • In Vivo Efficacy : Animal models have demonstrated that compounds with similar structures can produce substantial tumor regression when administered at therapeutic doses. These findings suggest potential for clinical applications in oncology .
  • Computational Studies : Molecular docking simulations have been employed to predict binding affinities and elucidate the interaction mechanisms between these compounds and their targets. Such studies provide insights into optimizing lead compounds for enhanced activity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotent FT inhibitors with nanomolar IC50
Antitumor ActivitySignificant tumor regression in animal models
Molecular InteractionBinding to HSP90 affecting oncogenic proteins

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